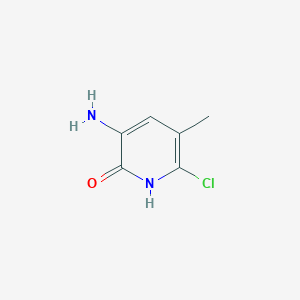

3-Amino-6-chloro-5-methylpyridin-2-ol

Description

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

3-amino-6-chloro-5-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7ClN2O/c1-3-2-4(8)6(10)9-5(3)7/h2H,8H2,1H3,(H,9,10) |

InChI Key |

HNBPNZDHOPBMRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins from commercially available or easily prepared pyridine derivatives that already contain some of the desired substituents, such as 2-amino-6-chloropyridine. This approach minimizes the number of synthetic steps and avoids difficult late-stage functionalizations.

Synthesis via Hydroxylation of 6-Aminopyridin-2-ol Derivatives

One documented method involves the biotransformation of 6-aminopyridin-2-ol derivatives by whole-cell catalysis, leading to hydroxylation at the 3-position to form 3-amino-6-chloro-5-methylpyridin-2-ol analogs. The product was characterized by NMR, showing distinct proton and carbon signals consistent with the hydroxylated pyridine ring. The yield reported for a similar hydroxylation product was approximately 34%.

Regioselective Methylation via Suzuki-Miyaura Cross-Coupling

A prominent synthetic route for related compounds such as 6-chloro-5-methylpyridin-2-amine, which is structurally close to the target compound, involves:

- Starting from 2-amino-6-chloropyridine.

- Protection of the amino group by N-acetylation.

- Bromination at the 5-position.

- Suzuki-Miyaura cross-coupling to introduce the methyl group at the 5-position.

- Deprotection to yield the methylated amine.

This method avoids harsh conditions and peroxide reagents, achieving an overall yield of about 62.4% with high purity (99.49%).

Reduction of Nitro Precursors Using Iron Powder

Another approach to obtain 3-amino-6-chloro-5-methylpyridin-2-ol analogs involves the reduction of nitro-substituted pyridine precursors. For example, 2-chloro-3-methyl-5-nitropyridine can be reduced to the corresponding amine using iron powder in acidic aqueous media (acetic acid/water or ammonium chloride/methanol mixtures). Reaction conditions vary from room temperature to reflux, with reaction times ranging from 3 to 5 hours. Yields reported range from 42% to 97%, depending on conditions and purification methods.

The following table summarizes key reduction conditions and yields:

| Yield (%) | Reaction Conditions | Notes on Operation |

|---|---|---|

| 97 | Iron powder, acetic acid/water, 3 h | Addition over 2 h, filtration, extraction, drying |

| 42 | Iron powder, ammonium chloride, methanol, 3 h at 40-50°C | Includes reflux, silica gel chromatography purification |

| 89 | Iron powder, acetic acid in ethyl acetate, 5 h at <40°C | Filtration, extraction, chromatography |

Hydroxylation and Functional Group Interconversions

Hydroxylation at the 2-position (pyridin-2-ol formation) can be achieved enzymatically or chemically, often as a late-stage step. This step is crucial to obtain the hydroxyl group at position 2 while maintaining the amino and chloro substituents. The enzymatic hydroxylation using whole cells has been reported but with moderate yields (~34%).

Analytical Data Supporting Synthesis

- NMR Spectroscopy : Proton NMR signals for the amino group appear as singlets around 5.5 ppm, aromatic protons as doublets in the 6.8–7.5 ppm range, and methyl groups as singlets near 2.1 ppm.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular formula (e.g., m/z 142 for 6-chloro-5-methylpyridin-3-amine).

- Melting Points : Reported melting points for related compounds range between 151–153 °C, indicating purity and consistent structure.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Yield (%) | Notes |

|---|---|---|---|---|

| Biotransformation hydroxylation | 6-Aminopyridin-2-ol derivatives | Whole-cell catalysis hydroxylation | 34 | Moderate yield, enzymatic method |

| Suzuki-Miyaura coupling | 2-Amino-6-chloropyridine | N-acetylation, bromination, coupling | 62.4 | High purity, scalable |

| Iron reduction of nitro precursor | 2-Chloro-3-methyl-5-nitropyridine | Reduction with Fe powder in acidic media | 42–97 | Variable yields, depends on conditions |

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-5-methylpyridin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and pyridine derivatives with extended conjugation or functional groups .

Scientific Research Applications

3-Amino-6-chloro-5-methylpyridin-2-ol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-methylpyridin-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups contribute to its lipophilicity and ability to penetrate cell membranes. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The hydroxyl group at position 2 in the target compound and 2-Amino-6-chloropyridin-3-ol facilitates hydrogen bonding, critical for interactions in biological systems or crystal packing . Chlorine at position 6 (target compound) vs. position 2 (5-Amino-2-chloropyridine) alters electronic effects: para-substituted chlorine in the target may enhance resonance stabilization compared to ortho-substituted analogs .

Trimethylated derivatives (e.g., 6-Amino-2,4,5-trimethylpyridin-3-ol) exhibit reduced solubility but improved thermal stability, a trade-off observed in agrochemical applications .

Halogen Influence: Bromine in 3-Amino-5-bromo-6-methylpyridin-2-ol increases molecular weight and polarizability compared to chlorine-containing analogs, affecting binding affinity in receptor-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.